1-Phenylpiperidine-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-phenylpiperidine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are typical methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Phenylpiperidine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1-Phenylpiperidine-4-carbonitrile can be compared with other similar compounds:
Pethidine (Meperidine): An opioid analgesic used for pain relief.
Pethidine Intermediate B (Norpethidine): Another intermediate in the synthesis of pethidine.
Pethidine Intermediate C (Pethidinic Acid): A metabolite and precursor to pethidine.
Uniqueness: this compound is unique due to its specific structure and role as a precursor in the synthesis of pethidine. Its derivatives have shown significant biological activity, making it an important compound in medicinal chemistry .
Properties
CAS No. |
1337606-81-1 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-9H2 |
InChI Key |
CWJNYMUNVSPKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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